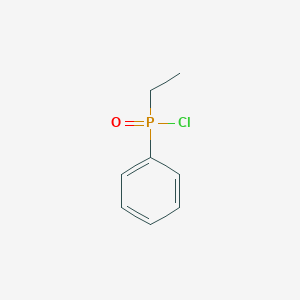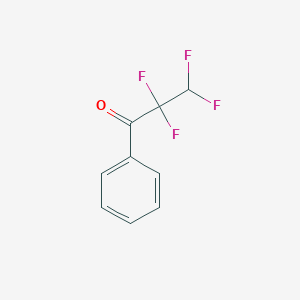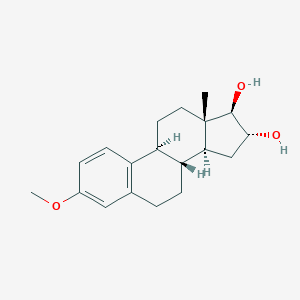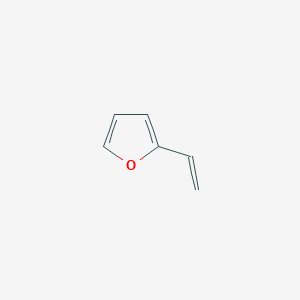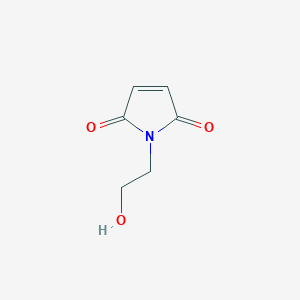
1-(2-羟乙基)-1H-吡咯-2,5-二酮
概述
描述
1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a hydroxyethyl group attached to the nitrogen atom of the pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and are widely studied in various fields of chemistry and biology.
科学研究应用
1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.
Medicine: Investigated for its therapeutic potential in treating various diseases. It is explored as a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials. It finds applications in the manufacture of polymers and resins.
作用机制
Target of Action
It is known to be used in the synthesis of bio-based polyurethane-imides . It can also be used as an initiator in ring-opening polymerization .
Mode of Action
N-(2-hydroxyethyl)maleimide interacts with its targets through chemical reactions. It is used in the synthesis of (EFA)-based multifunctional oligoester resins with maleimides as end groups by reacting with 9,10-epoxy-18-hydroxyoctadecanoic acid (EFA) and dimethyl adipate . This suggests that it can form covalent bonds with other molecules, altering their structure and function.
Biochemical Pathways
Its role in the synthesis of bio-based polyurethane-imides and as an initiator in ring-opening polymerization suggests that it may influence polymer formation and degradation pathways .
Pharmacokinetics
It’s known that the compound is stable under normal storage conditions (2-8°c) . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of N-(2-hydroxyethyl)maleimide’s action is the formation of new compounds. For example, it can be used to synthesize [2,2-bis(maleimidoethoxy)-propane (BMEP)], a protein cross-linking reagent with potential application in constructing immunotoxins . It may also be used in preparing thermoresponsive self-healing polyurethanes with the shape-memory property .
Action Environment
The action of N-(2-hydroxyethyl)maleimide can be influenced by environmental factors such as temperature and pH. For instance, its storage temperature is recommended to be between 2-8°C , suggesting that higher temperatures may affect its stability or reactivity.
生化分析
Biochemical Properties
The biochemical properties of N-(2-hydroxyethyl)maleimide are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific conditions of the biochemical environment .
Cellular Effects
N-(2-hydroxyethyl)maleimide can influence cell function in various ways. It can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of N-(2-hydroxyethyl)maleimide is complex. It can exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-hydroxyethyl)maleimide can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(2-hydroxyethyl)maleimide can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-(2-hydroxyethyl)maleimide is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
N-(2-hydroxyethyl)maleimide is transported and distributed within cells and tissues in a complex manner. It can interact with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with ethanolamine under controlled conditions. The reaction typically proceeds via the formation of an intermediate, which then cyclizes to form the desired pyrrole derivative. The reaction conditions often include moderate temperatures and the use of a suitable solvent to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst selection, is crucial to achieving high efficiency in industrial production.
化学反应分析
Types of Reactions: 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of substituted pyrrole derivatives with various functional groups.
相似化合物的比较
1-(2-Hydroxyethyl)piperazine: Another hydroxyethyl-substituted heterocycle with similar structural features.
2-Hydroxyethyl methacrylate: A hydroxyethyl-substituted methacrylate used in polymer chemistry.
1-(2-Hydroxyethyl)pyrrolidine: A structurally related compound with a pyrrolidine ring instead of a pyrrole ring.
Uniqueness: 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione is unique due to its specific structural configuration and the presence of both a hydroxyethyl group and a pyrrole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
1-(2-hydroxyethyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c8-4-3-7-5(9)1-2-6(7)10/h1-2,8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTADRUCVAUCRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332522 | |
| Record name | 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1585-90-6 | |
| Record name | 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Hydroxyethyl)maleimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of N-(2-hydroxyethyl)maleimide in scientific research?
A1: N-(2-hydroxyethyl)maleimide (HEMI) is frequently employed as a versatile building block in polymer chemistry. Its dual functionality, featuring a reactive maleimide group and a hydroxyl group, makes it ideal for creating various polymer architectures and conjugates. [, , , , , , , , ]
Q2: How does the maleimide group in HEMI contribute to its reactivity?
A2: The maleimide group is highly reactive towards thiol groups, particularly under mild conditions, forming stable thioether linkages. This reaction is widely exploited for conjugating HEMI to thiol-containing molecules, including proteins and polymers. [, , ]
Q3: Can you provide examples of how HEMI is used in synthesizing different polymer structures?
A3: HEMI can be used as an initiator for ring-opening polymerization (ROP) of cyclic esters, like ε-caprolactone and lactides, resulting in well-defined polyesters with a hydroxyl group at one end. [, ] It can also be incorporated into polymers as a reactive group for post-polymerization modifications or used as a crosslinker to create network structures. [, , , ]
Q4: How does the presence of the hydroxyl group in HEMI contribute to its applications in polymer synthesis?
A4: The hydroxyl group enables further modification of HEMI-containing polymers. For instance, it can initiate the polymerization of other monomers, like lactide, leading to the synthesis of block copolymers. [, ]
Q5: Are there specific examples of HEMI being used to develop materials with unique properties?
A5: Yes, HEMI plays a crucial role in developing recyclable, self-healing, and flame-retardant solid-solid phase change materials. [] This is achieved by utilizing the reversible Diels-Alder reaction between furan and maleimide groups, with HEMI acting as a crosslinking agent.
Q6: Has HEMI been explored in the context of drug delivery systems?
A6: Yes, HEMI has been used to create albumin-polymer conjugate nanoparticles for potential applications in drug delivery. [] Its ability to conjugate with proteins like bovine serum albumin, combined with the properties of the attached polymer, allows for the development of biocompatible nanoparticles.
Q7: Can HEMI be used to conjugate molecules other than polymers?
A7: Yes, HEMI has been investigated for its ability to conjugate with small molecules. For instance, it can be coupled to conjugated polyisoprene through the Diels-Alder reaction, demonstrating its utility in post-polymerization functionalization. []
Q8: Has HEMI been explored for its potential in creating targeted drug delivery systems?
A8: While the provided research does not directly demonstrate the use of HEMI for targeted drug delivery, its application in creating dendrimer-drug conjugates suggests its potential in this area. [, ] By conjugating HEMI to dendrimers, researchers aim to achieve tumor cell accumulation through endocytosis.
Q9: What are the challenges associated with using HEMI in synthesizing specific polymer architectures?
A9: Achieving controlled grafting densities in graft block copolymers using HEMI can be challenging, potentially limited by the kinetics of macromonomer incorporation. []
Q10: Are there any concerns regarding the stability of HEMI-containing materials?
A10: Research indicates that the ester bond formed when conjugating bendamustine with HEMI, a nitrogen mustard derivative, can increase the hydrolytic stability of the drug, potentially impacting its release and efficacy. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
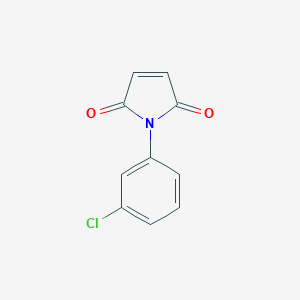
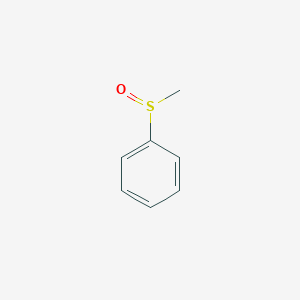
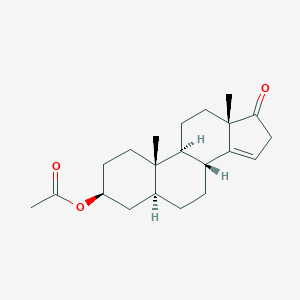
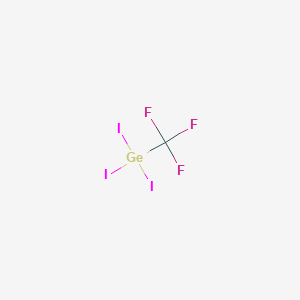


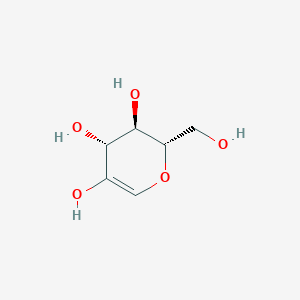

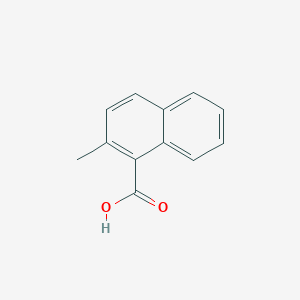
![2-[(Z)-2-Phenylethenyl]pyridine](/img/structure/B73921.png)
